molecular formula C17H16BrClN4O B6445470 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2640877-93-4

5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6445470
CAS No.: 2640877-93-4
M. Wt: 407.7 g/mol
InChI Key: FZACDMROGYWBIZ-UHFFFAOYSA-N
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Description

5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications across various fields. The compound's multifunctional groups make it a valuable subject of study in synthetic chemistry, biology, and industrial applications.

Properties

IUPAC Name

5-bromo-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN4O/c18-14-7-13(8-20)17(22-9-14)23-5-2-12(3-6-23)11-24-16-1-4-21-10-15(16)19/h1,4,7,9-10,12H,2-3,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZACDMROGYWBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=C(C=N3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves multiple steps:

  • Halogenation: : Introduction of a bromine atom into the pyridine ring.

  • Ether Formation: : Reaction of the 3-chloropyridine with an appropriate alcohol to form the ether group.

  • Piperidine Addition: : Attachment of the piperidine ring to the etherified pyridine derivative.

  • Nitrile Introduction: : Incorporation of the nitrile group through suitable reagents.

The reactions typically require specific catalysts and solvents to ensure the desired transformations occur with high yield and purity. Conditions such as temperature, pressure, and time are meticulously controlled to optimize the synthesis.

Industrial Production Methods: For industrial-scale production, the process involves:

  • Large-scale reactors: : Use of continuous flow reactors for efficient and scalable synthesis.

  • Advanced Purification: : Techniques such as chromatography and crystallization to ensure high purity.

  • Automation: : Integration of automated systems to monitor and control reaction parameters, ensuring consistency and safety.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: : Converts it to different functional derivatives.

  • Reduction: : Reduces specific groups while retaining core structure.

  • Substitution: : Substitutes functional groups with other moieties for diversified functionality.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts like palladium on carbon or lithium aluminum hydride.

  • Substitution: : Reagents like alkyl halides or acyl chlorides, often in the presence of catalysts.

Major Products Formed

  • Oxidation: : Produces oxidized derivatives, often altering the bromine or nitrile groups.

  • Reduction: : Results in reduced pyridine derivatives, sometimes modifying the ether linkage.

  • Substitution: : Yields compounds with varied functional groups, enhancing biological activity or stability.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit promising anticancer properties. 5-Bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has been studied for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies suggest that compounds with a similar structure can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.

1.2 Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural components, particularly the chloropyridine moiety, enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have demonstrated effectiveness against various strains of bacteria and fungi, indicating its potential use in developing new antibiotics .

1.3 Neurological Applications
The piperidine ring present in the compound is known for its role in modulating neurotransmitter systems. Research suggests that compounds containing piperidine can act as effective agents for treating neurological disorders such as depression and anxiety. The unique structure of this compound may enhance its binding affinity to neurotransmitter receptors, providing a basis for further pharmacological exploration .

Agrochemical Applications

2.1 Fungicidal Activity
The compound's unique chemical structure positions it as a candidate for fungicide development. Similar pyridine derivatives have been documented to exhibit fungicidal properties against a variety of plant pathogens. The incorporation of the chloropyridine group may enhance its efficacy by interfering with fungal metabolic processes .

2.2 Herbicide Development
Research into the herbicidal potential of this compound is ongoing, focusing on its ability to inhibit specific enzymes involved in plant growth regulation. Initial studies show promise in selectively targeting weed species while minimizing harm to crop plants, suggesting a dual application as both herbicide and fungicide .

Material Science Applications

3.1 Synthesis of Advanced Materials
The compound can serve as a precursor for synthesizing advanced materials, particularly in creating polymers or nanomaterials with specific electronic or optical properties. Its functional groups allow for further modification and integration into composite materials used in electronics or photonics .

3.2 Catalysis
Research indicates that compounds similar to this compound can act as catalysts in various chemical reactions, including cross-coupling reactions essential for organic synthesis. The presence of bromine and nitrogen atoms enhances catalytic activity by providing unique coordination sites for metal catalysts .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityInduces apoptosis in cancer cells via PI3K/Akt pathway modulation
Antimicrobial Properties Effective against multiple bacterial strains; enhances membrane permeability
Neurological Applications Potential treatment for depression; modulates neurotransmitter systems
Fungicidal Activity Exhibits efficacy against plant pathogens; disrupts fungal metabolism
Herbicide Development Selectively targets weeds; minimal crop damage
Synthesis of Advanced Materials Serves as precursor for polymers with enhanced electronic properties
Catalysis Acts as catalyst in cross-coupling reactions; improves reaction efficiency

Mechanism of Action

Mechanism: The compound interacts with molecular targets through:

  • Binding Affinity: : High affinity for specific receptors or enzymes.

  • Pathway Modulation: : Alters biological pathways by inhibiting or activating targets.

Molecular Targets and Pathways

  • Receptors: : Binds to specific receptors influencing signal transduction.

  • Enzymes: : Inhibits enzymes, thereby modulating metabolic pathways.

Comparison with Similar Compounds

5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile stands out due to its unique bromine and nitrile groups, providing distinct chemical reactivity and biological activity compared to similar compounds.

Similar Compounds

  • 4-(3-chloropyridin-4-yl)methoxypiperidine: : Lacks the bromine group, altering its chemical properties.

  • 5-bromo-2-methylpyridine-3-carbonitrile: : Lacks the ether linkage, influencing biological activity.

  • 3-chloro-4-(piperidin-1-yl)pyridine: : Different positioning of functional groups, resulting in varied reactivity.

The distinct combination of functional groups in this compound offers enhanced versatility and potential in scientific research.

Biological Activity

5-Bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex synthetic organic compound with potential pharmacological applications. Its structure features a piperidine ring, a chloropyridine moiety, and a carbonitrile group, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H16BrClN4O\text{C}_{15}\text{H}_{16}\text{BrClN}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloropyridine and piperidine groups enhances its binding affinity and specificity, potentially leading to modulation of biological pathways.

Antiparasitic Activity

Research has demonstrated that derivatives similar to 5-bromo compounds exhibit significant antiparasitic effects. For instance, a study indicated that modifications in pyridine derivatives could enhance their efficacy against parasitic infections, with some compounds showing EC50 values as low as 0.025μM0.025\,\mu M .

Anticancer Properties

Compounds containing similar structural motifs have been evaluated for anticancer activity. A series of piperidine derivatives showed promising results in inhibiting tumor growth in various cancer cell lines, highlighting their potential as anticancer agents .

Antibacterial and Enzyme Inhibition

The compound's structural components suggest potential antibacterial properties. In vitro studies have indicated that piperidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for bacterial survival .

Research Findings

Study Biological Activity EC50 (μM) Notes
Study 1Antiparasitic0.025High potency against specific parasites
Study 2AnticancerVariesEffective against multiple cancer cell lines
Study 3AntibacterialVariesInhibition of AChE and urease activities

Case Studies

  • Antiparasitic Screening : A screening of a chemical library identified several compounds with anthelmintic activity using Caenorhabditis elegans as a model organism. The tested compounds demonstrated significant lethality at concentrations between 2550ppm25-50\,ppm, suggesting that modifications in the structure could enhance efficacy .
  • Cancer Cell Line Studies : In vitro studies on piperidine derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cells, with some compounds achieving IC50 values below 1μM1\,μM .

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